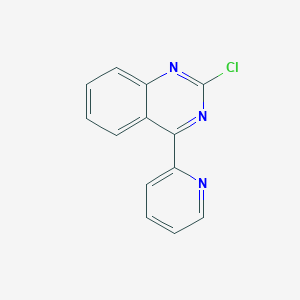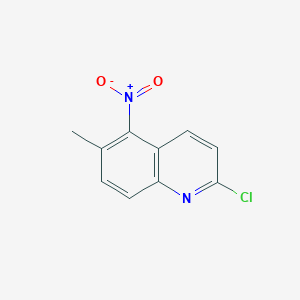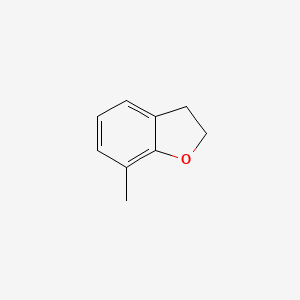
3-Iodo-N-hydroxy-benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N-hydroxy-benzamidine is an organic compound with the molecular formula C7H7IN2O It is a derivative of benzamidine, where the benzene ring is substituted with an iodine atom at the third position and a hydroxy group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-hydroxy-benzamidine typically involves the iodination of N-hydroxy-benzamidine. One common method is the reaction of N-hydroxy-benzamidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-N-hydroxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the iodine atom or convert the hydroxy group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-hydroxy-benzamidine derivatives with oxo groups.
Reduction: Formation of N-amino-benzamidine or deiodinated benzamidine.
Substitution: Formation of various substituted benzamidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodo-N-hydroxy-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can inhibit the activity of enzymes, particularly proteases, by blocking substrate access to the active site or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-benzamidine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
3-Iodo-benzamidine: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
N-hydroxy-4-iodo-benzamidine: Similar structure but with the iodine atom at the fourth position, affecting its reactivity and binding properties.
Uniqueness
3-Iodo-N-hydroxy-benzamidine is unique due to the presence of both the iodine atom and the hydroxy group, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.
Propiedades
Número CAS |
453565-59-8 |
|---|---|
Fórmula molecular |
C7H7IN2O |
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
N'-hydroxy-3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
Clave InChI |
ZJZWHLKOOXUKIV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)I)/C(=N/O)/N |
SMILES canónico |
C1=CC(=CC(=C1)I)C(=NO)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-amino-2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B8516476.png)











